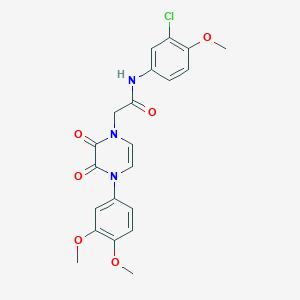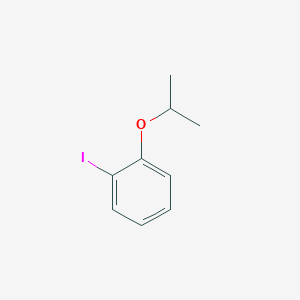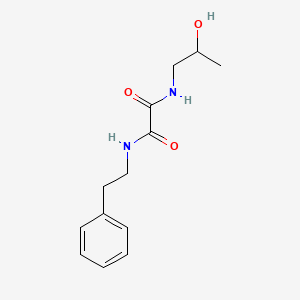![molecular formula C12H16O3 B2781037 1-[4-(2-甲氧基乙基)苯氧基]丙酮 CAS No. 1155083-53-6](/img/structure/B2781037.png)
1-[4-(2-甲氧基乙基)苯氧基]丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[4-(2-Methoxyethyl)phenoxy]propan-2-one” is a chemical compound that is related to Metoprolol, a β1 selective β-blocker . It is used in the synthesis of Metoprolol, which is widely used to treat hypertension, angina pectoris, and heart failure .
Synthesis Analysis
The synthesis of this compound involves a chemoenzymatic protocol . Several preparations of Candida antarctica lipase B have been screened in a kinetic resolution of the secondary chlorohydrin 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol . The R-form of this racemic intermediate is selectively acylated in a short duration of 3 hours .Molecular Structure Analysis
The molecular structure of this compound is complex. The IUPAC name is N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide . The InChI code is 1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The R-form of the racemic intermediate is selectively acylated in a short duration of 3 hours .Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.37 . It is shipped with an ice pack and is in the physical form of oil .科学研究应用
β-肾上腺素能受体阻滞剂的心脏选择性
- 1-[4-(2-甲氧基乙基)苯氧基]丙烷-2-酮在 β-肾上腺素能受体阻滞剂的心脏选择性研究中具有重要意义。发现带有 2-(2-甲氧基苯氧基)乙基取代基的某些化合物(如该化学品)表现出很高的心脏选择性,这对于心脏相关药物的开发非常重要 (Rzeszotarski 等人,1983)。
合成和抗菌活性
- 该化合物在抗菌和抗自由基剂的合成中发挥作用。一项研究表明,包括 1-[4-(2-甲氧基乙基)苯氧基]丙烷-2-酮在内的化合物对金黄色葡萄球菌和大肠杆菌等人类病原体表现出抗菌活性 (Čižmáriková 等人,2020)。
抗菌特性
- 该化合物已被评估对细菌和真菌的抗菌特性,显示出作为一种有效的抗菌剂的潜力 (Jafarov 等人,2019)。
分子对接和量子化学计算
- 在分子对接和量子化学研究中,已经分析了 1-[4-(2-甲氧基乙基)苯氧基]丙烷-2-酮的衍生物,有助于了解它们的分子结构和潜在的生物效应 (Viji 等人,2020)。
新化合物的合成
- 该化合物用于合成在药理学和材料科学中具有潜在应用的新化合物,例如四取代无金属和金属酞菁 (Acar 等人,2012)。
液晶性质中的作用
- 它在合成表现出热致液晶性质的材料中发挥作用,这在材料科学和技术中很重要 (Booth 等人,1993)。
安全和危害
The safety information for this compound includes several hazard statements: H302, H315, H319, H335, H351 . Precautionary statements include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用机制
Target of Action
The primary target of 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one is the β1-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function .
Mode of Action
1-[4-(2-Methoxyethyl)phenoxy]propan-2-one acts as a β1-adrenergic antagonist . By binding to the β1-adrenergic receptor, it blocks the action of endogenous catecholamines, leading to a decrease in cardiac output .
Biochemical Pathways
The compound is involved in the adrenergic signaling pathway. By blocking the β1-adrenergic receptor, it inhibits the downstream effects of catecholamines, leading to a reduction in heart rate and blood pressure .
Pharmacokinetics
It is known that the compound undergoes kinetic resolution by pseudomonas fluorescens lipase (pfl), which selectively acylates the r-form of the compound . This process is influenced by factors such as temperature, enzyme activity, and substrate concentration .
Result of Action
The molecular effect of 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one is the inhibition of the β1-adrenergic receptor, leading to a decrease in cardiac output . On a cellular level, this results in a reduction in heart rate and blood pressure .
Action Environment
The action of 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one can be influenced by various environmental factors. For instance, the temperature can affect the enzyme activity and the rate of the kinetic resolution process . Additionally, the concentration of the substrate can also impact the enantioselectivity and conversion of the compound .
属性
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(13)9-15-12-5-3-11(4-6-12)7-8-14-2/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXLSOMKQNTBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155083-53-6 |
Source


|
| Record name | 1-[4-(2-methoxyethyl)phenoxy]propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2780962.png)

![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)

![[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2780970.png)
![4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2780973.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2780974.png)
![1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B2780976.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine](/img/structure/B2780977.png)